

# In Vitro Susceptibility of Candida auris to VT-1598 Tosylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |  |
|----------------------|------------------|-----------|--|--|--|--|
| Compound Name:       | VT-1598 tosylate |           |  |  |  |  |
| Cat. No.:            | B15576155        | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Candida auris has emerged as a significant global health threat, often exhibiting multidrug resistance and causing severe invasive infections with high mortality rates.[1][2][3] The urgent need for novel therapeutic agents has driven research into new antifungals with distinct mechanisms of action.[2] VT-1598, a tetrazole-based selective inhibitor of fungal cytochrome P450 enzyme 14 $\alpha$ -demethylase (CYP51), represents a promising candidate for the treatment of infections caused by C. auris.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro susceptibility of C. auris to **VT-1598 tosylate**, presenting key quantitative data, detailed experimental protocols, and a visual representation of the susceptibility testing workflow.

#### **Mechanism of Action**

VT-1598 is a highly specific inhibitor of fungal CYP51, an essential enzyme in the ergosterol biosynthesis pathway.[1][4] By targeting fungal CYP51 with greater selectivity compared to mammalian cytochrome P450 enzymes, VT-1598 has the potential for reduced drug-drug interactions.[1][5] This targeted action disrupts the integrity of the fungal cell membrane, leading to the inhibition of growth and proliferation.

## Quantitative In Vitro Susceptibility Data



In vitro susceptibility testing of VT-1598 against a panel of 100 clinical C. auris isolates has demonstrated potent activity.[1][2][3] The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are summarized below.

Table 1: In Vitro Susceptibility of 100 Candida auris Isolates to VT-1598 and Comparator Antifungals[1]

| Antifungal<br>Agent | MIC Range<br>(μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Modal MIC<br>(μg/mL) |
|---------------------|----------------------|---------------|---------------|----------------------|
| VT-1598             | 0.03 - 8             | 0.25          | 1             | 0.25                 |
| Fluconazole         | 0.5 - >64            | -             | -             | -                    |
| Caspofungin         | <0.015 - >8          | -             | -             | -                    |

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

The activity of VT-1598 was also evaluated against different genetic clades of C. auris, revealing some variation in susceptibility.

Table 2: In Vitro Susceptibility of Candida auris Clades to VT-1598[1]

| Clade        | Number of<br>Isolates | MIC Range<br>(μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
|--------------|-----------------------|----------------------|---------------|---------------|
| South Asian  | -                     | 0.125 - 8            | 0.5           | 8             |
| Other Clades | -                     | -                    | -             | 0.25 or 0.5   |

Detailed breakdown for "Other Clades" was not fully specified in the source material.

## **Experimental Protocols**

The in vitro susceptibility of C. auris to VT-1598 was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document



M27-A3.[1][6] This reference methodology ensures reproducibility and comparability of results across different laboratories.[6][7][8]

### **Broth Microdilution Assay (CLSI M27-A3)**

- Preparation of Antifungal Agents:
  - Stock solutions of VT-1598 tosylate were prepared in dimethyl sulfoxide (DMSO).[1]
  - Subsequent dilutions were made in RPMI 1640 medium buffered with morpholinepropanesulfonic acid (MOPS) to a pH of 7.0 and without sodium bicarbonate.
     [1]
  - The final concentration of DMSO was maintained at 1% (vol/vol).[1]
  - The concentration range tested for VT-1598 was 0.015 to 8 μg/mL.[1]
- Inoculum Preparation:
  - C. auris isolates were cultured on appropriate agar plates to obtain fresh, viable colonies.
  - A standardized inoculum was prepared by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
  - $\circ$  The inoculum was further diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL in the test wells.
- Assay Procedure:
  - The susceptibility testing was performed in 96-well microtiter plates.
  - $\circ$  Each well contained 100  $\mu L$  of the standardized fungal inoculum and 100  $\mu L$  of the diluted antifungal agent.
  - A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) were included on each plate.
- Incubation:



- The microtiter plates were incubated at 35°C for 24 hours.[1]
- Endpoint Determination:
  - The MIC was determined visually as the lowest concentration of the antifungal agent that
    caused a 50% reduction in growth compared to the growth control well.[1] This endpoint is
    consistent with the CLSI guidelines for testing azole antifungals against Candida species.
     [1]

## **Visualizing the Experimental Workflow**

The following diagram illustrates the key steps in the in vitro susceptibility testing of C. auris against **VT-1598 tosylate**.





Click to download full resolution via product page

Caption: Workflow for C. auris susceptibility testing.

### Conclusion

The in vitro data strongly support the potential of **VT-1598 tosylate** as a potent antifungal agent against Candida auris. It demonstrates significant activity against a large number of clinical isolates, including those from different genetic clades.[1] The standardized methodology used



for susceptibility testing provides a reliable foundation for further preclinical and clinical evaluation of this promising compound. These findings suggest that VT-1598 may offer a valuable new option for the treatment of invasive infections caused by this challenging, multidrug-resistant pathogen.[1][2][3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-1134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. Labs Can Help Fight Candida Auris With Guidelines | CLSI [clsi.org]
- 8. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- To cite this document: BenchChem. [In Vitro Susceptibility of Candida auris to VT-1598
   Tosylate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15576155#in-vitro-susceptibility-of-candida-auris-to-vt-1598-tosylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com